4-(4-(Ethoxymethyl)piperidin-1-yl)aniline
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Insecticidal Bioactivities : Piperazine derivatives, designed based on serotonin receptor ligands, showed selective insecticidal bioactivities against tested pests. These compounds, synthesized through ionic liquid-supported parallel synthesis, underline the chemical's potential in pest control applications (Shen, Wang, & Song, 2013).
Antihypertensive Activity : The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones explored their potential as antihypertensive agents, indicating the broader pharmaceutical applications of similar structures (Clark et al., 1983).
Pharmaceutical Intermediates : Efficient synthesis methods for key pharmaceutical intermediates highlight the compound's relevance in the development of new generation narcotic analgesics, showcasing its significance in pharmaceutical manufacturing (Kiricojevic et al., 2002).
Antimicrobial and Anticancer Applications : Research into cyclometallated complexes and polysubstituted piperidine derivatives underlines the potential antimicrobial and anticancer activities of structurally related compounds, further broadening the scope of its scientific applications (Nassar, Ibrahim, & Makky, 2013); (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).
Synthesis of Novel Derivatives : Studies on the synthesis of novel piperazine derivatives further demonstrate the chemical's versatility and potential in creating new compounds with significant biological activities (Qi-don, 2015).
Safety and Hazards
Future Directions
Piperidines and their derivatives have gained significant attention in scientific research due to their potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives, including 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline.
Properties
IUPAC Name |
4-[4-(ethoxymethyl)piperidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,2,7-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYXFPAQDFXPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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